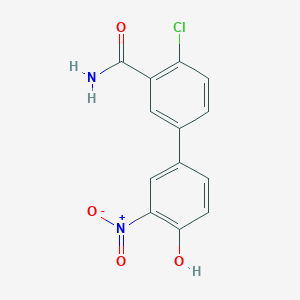
4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95%
Übersicht
Beschreibung
4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% (4-CCN) is a synthetic compound that has been studied for its potential applications in scientific research. 4-CCN is a phenolic compound, composed of an aromatic ring with a chlorine atom and two nitro groups. It has a molecular weight of 310.61 g/mol and a melting point of 164-166°C. 4-CCN has been used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of nitric oxide on the cardiovascular system, as well as its potential use as an antioxidant. It has also been used in studies of the effects of nitric oxide on cell proliferation and apoptosis. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has been used in studies of the effects of nitric oxide on the immune system, as well as its potential use as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% is not fully understood. It is believed that 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% binds to nitric oxide, which is a free radical produced by the body. This binding of nitric oxide to 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% results in the formation of nitric oxide-4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% complexes. These complexes are thought to interact with cellular proteins, resulting in the modulation of cellular processes such as cell proliferation and apoptosis. Additionally, these complexes may modulate the activity of enzymes involved in the metabolism of nitric oxide, resulting in the increased production of nitric oxide.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has been studied for its potential effects on biochemical and physiological processes. In studies of the cardiovascular system, 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has been shown to reduce blood pressure and heart rate. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has been shown to reduce inflammation, as well as to reduce the production of reactive oxygen species. In studies of the immune system, 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has been shown to reduce the production of nitric oxide, which is thought to be involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost, its ease of synthesis, and its ability to modulate cellular processes. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% is a relatively non-toxic compound, making it safe for use in laboratory experiments. One limitation of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% is that its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% has not been extensively studied in humans, making it difficult to predict its effects in a clinical setting.
Zukünftige Richtungen
For the use of 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% include further studies of its mechanism of action and its potential use in the treatment of various diseases. Additionally, further studies of its effects on the cardiovascular system and its potential use as an antioxidant could be explored. Additionally, further studies of its effects on the immune system and its potential use as an anti-inflammatory agent could be explored. Finally, further studies of its effects on cell proliferation and apoptosis could be conducted.
Synthesemethoden
4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol, 95% can be synthesized using a variety of methods, including the nitration of 4-chloro-3-carboxybenzaldehyde and the nitration of 3-chloro-4-carboxylphenol. In the nitration of 4-chloro-3-carboxybenzaldehyde, a mixture of 4-chloro-3-carboxybenzaldehyde and sulfuric acid is heated to a temperature of 80-90°C. This mixture is then cooled, and a solution of sodium nitrate is added. The resulting mixture is then heated until a yellow-green solution is obtained. The product is then filtered and washed with water.
In the nitration of 3-chloro-4-carboxylphenol, a mixture of 3-chloro-4-carboxylphenol and sulfuric acid is heated to a temperature of 80-90°C. This mixture is then cooled, and a solution of sodium nitrate is added. The resulting mixture is then heated until a yellow-green solution is obtained. The product is then filtered and washed with water.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-hydroxy-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(6-8)15(19)20/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXXOUMOFFMTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686323 | |
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-50-5 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-4′-hydroxy-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261909-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)









![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)


